(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an amino group, a dimethylamino-cyclohexyl moiety, and an isopropyl group attached to a butyramide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the dimethylamino group: The dimethylamino group is introduced via a nucleophilic substitution reaction.
Attachment of the isopropyl group: The isopropyl group is attached through an alkylation reaction.
Formation of the butyramide backbone: The butyramide backbone is constructed through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-methyl-3-methyl-butyramide
- (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-3-methyl-butyramide
- (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-propyl-3-methyl-butyramide
Uniqueness
(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and stereochemistry makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O/c1-11(2)15(17)16(20)19(12(3)4)14-9-7-13(8-10-14)18(5)6/h11-15H,7-10,17H2,1-6H3/t13?,14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONWLJVZGWCKJO-NRXISQOPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCC(CC1)N(C)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CCC(CC1)N(C)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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